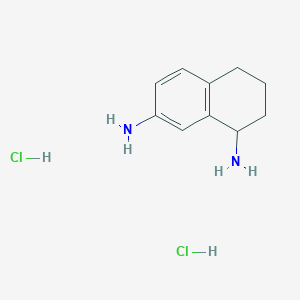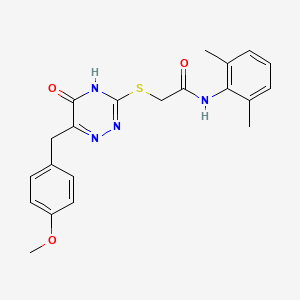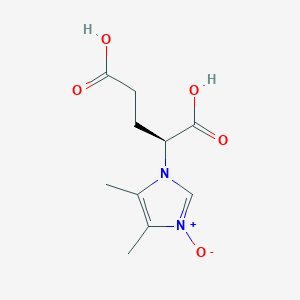
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is a chemical compound with the CAS Number: 58490-90-7 . It has a molecular weight of 235.16 and its IUPAC name is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 203-208 degrees Celsius .Aplicaciones Científicas De Investigación
Observation of Cationic Intermediates in Acidic Media
One study observed stable Wheland-like tetrahedral cationic species through NMR in the context of deiodination reactions of 1-iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform. This finding underscores the utility of 1,2,3,4-tetrahydronaphthalene derivatives in elucidating reaction mechanisms in acidic environments and the potential for studying dynamic equilibria and proton-deuterium exchange of aromatic protons (Twum et al., 2013).
Enantioselective Synthesis via Oxidative Catalysis
Research has demonstrated the enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes, important for medicinal and synthetic chemistry, using N-heterocyclic carbene-catalyzed oxidative conditions. This highlights the role of tetrahydronaphthalene derivatives in the catalytic asymmetric construction of molecules, offering pathways to synthesize alcohols, amides, and epoxides with high yield and selectivity (Perveen et al., 2017).
Advanced Material Development
Tetrahydronaphthalene derivatives have been utilized in the synthesis of aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene, showcasing their significance in the development of high-performance polymers. These polymers, characterized by high solubility in aprotic solvents and high thermal stability, are crucial for creating materials with advanced mechanical and thermal properties (Yang & Chen, 1992).
Autoignition Study for Fuel Applications
The autoignition characteristics of tetralin, a naphthenic-aromatic hydrocarbon, were studied to understand its suitability as a transportation fuel surrogate. The research on ignition delays across different temperatures and pressures contributes to the optimization of fuel formulations for enhanced combustion efficiency and reduced emissions (Raza et al., 2020).
Self-Assembled Nanostructures
Investigations into the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules have revealed the formation of chiral, close-packed herringbone structures and porous pinwheel nanoarchitectures at the solid/liquid interface. These findings have implications for the design of nanoscale materials and devices, offering insights into the molecular interactions and assembly processes that govern nanomaterial formation (Silly et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJYUOAYIXNQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2648680.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)


![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2648697.png)
![1-[(4-bromophenyl)methyl]-3-(4-methylphenyl)indole-2-carboxylic Acid](/img/structure/B2648699.png)
![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
